2-methoxy-4,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
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Overview
Description
2-methoxy-4,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound featuring aromatic rings, nitrogen, sulfur, oxygen, and methyl groups
Preparation Methods
Synthetic routes and reaction conditions
Synthesis of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride: : This precursor can be prepared by sulfonylating 2-methoxy-4,5-dimethylbenzene with chlorosulfonic acid, followed by purification.
Preparation of 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenylamine: : This compound can be synthesized through a sequence involving nitration, reduction, and cyclization of appropriately substituted anilines and benzoic acid derivatives.
Formation of the target compound: : Combining 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenylamine under basic conditions yields the final product.
Industrial production methods: : Scaled-up production would involve optimizing the above synthetic route for yield, purity, and cost-efficiency, often utilizing automated and continuous flow reactors to maintain consistent conditions.
Chemical Reactions Analysis
Types of reactions
Oxidation: : The presence of methoxy and methyl groups on the aromatic rings allows for potential oxidative transformations using reagents like potassium permanganate or chromic acid.
Reduction: : The quinazolinone moiety might be reduced under hydrogenation conditions.
Substitution: : The sulfonamide and methoxy groups can act as leaving groups in nucleophilic substitution reactions under suitable conditions.
Common reagents and conditions
Oxidation: : Potassium permanganate, chromium trioxide in acidic medium.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Halogenated reagents in the presence of strong bases or acids.
Major products formed
Oxidation: : Formation of carboxylic acids from methyl groups.
Reduction: : Formation of alcohols or amines from the corresponding carbonyl or nitro groups.
Substitution: : Varied depending on the substituents involved but could result in a range of functionalized aromatics.
Scientific Research Applications
2-methoxy-4,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has applications in various research domains:
Chemistry: : Used as a building block in organic synthesis, especially in creating complex, multi-functional molecules.
Biology: : Could serve as a probe or reagent in studying biochemical pathways.
Medicine: : Potential pharmaceutical applications owing to its structural similarities with bioactive molecules.
Industry: : Potential use in materials science for developing novel polymers or advanced materials.
Mechanism of Action
The precise mechanism of action would depend on the specific application. Generally, it could interact with biological molecules via:
Molecular targets: : Proteins, enzymes, or nucleic acids.
Pathways involved: : Could modulate biochemical pathways by acting as an inhibitor or activator.
Comparison with Similar Compounds
When compared with compounds like 2-methoxy-4,5-dimethyl-N-(3-(quinazolin-3(4H)-yl)phenyl)benzenesulfonamide or 2-methoxy-4,5-dimethyl-N-(3-(2-methylquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, the target compound's unique structure, including the specific arrangement of methoxy, methyl, and sulfonamide groups, imparts distinct chemical properties and biological activities.
List of similar compounds
2-methoxy-4,5-dimethyl-N-(3-(quinazolin-3(4H)-yl)phenyl)benzenesulfonamide.
2-methoxy-4,5-dimethyl-N-(3-(2-methylquinazolin-3(4H)-yl)phenyl)benzenesulfonamide.
This article provides a comprehensive overview of 2-methoxy-4,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, from its synthesis to its scientific applications
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-15-12-22(31-4)23(13-16(15)2)32(29,30)26-18-8-7-9-19(14-18)27-17(3)25-21-11-6-5-10-20(21)24(27)28/h5-14,26H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUROBABMBXZJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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